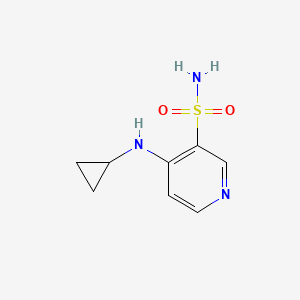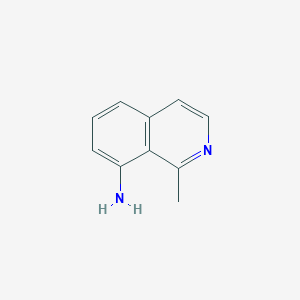
1-Methylisoquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylisoquinolin-8-amine is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Methylisoquinolin-8-amine can be achieved through several routes. One common method involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acid catalysts such as tin and indium chlorides . Another approach is the environmentally friendly synthesis using substituted o-phenylenediamines and aliphatic amines in ethanol . Industrial production methods often focus on optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
1-Methylisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom, to form various substituted isoquinolines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
1-Methylisoquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Industry: It is used in the development of dyes and other industrial chemicals.
Wirkmechanismus
The exact mechanism of action of 1-Methylisoquinolin-8-amine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antimalarial activity may involve the generation of oxidative stress within the parasite . Additionally, its potential role in neurodegenerative diseases suggests interactions with neurological pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methylisoquinolin-8-amine can be compared with other isoquinoline derivatives such as:
Isoquinoline: The parent compound, known for its stability and use in the synthesis of various drugs.
8-Quinolinamines: These compounds exhibit similar broad-spectrum anti-infective properties.
Benzimidazo[2,1-a]isoquinoline: Another derivative with significant biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10N2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
1-methylisoquinolin-8-amine |
InChI |
InChI=1S/C10H10N2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,11H2,1H3 |
InChI-Schlüssel |
UGWSVXJUJYCSRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1C(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)
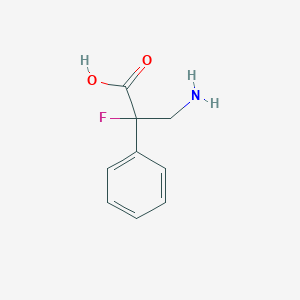
![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)
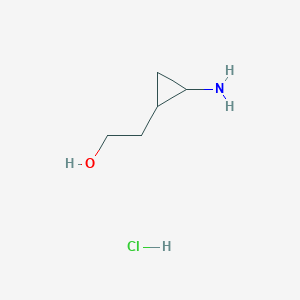
![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
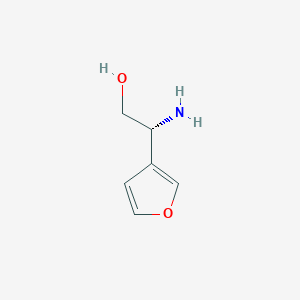

![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
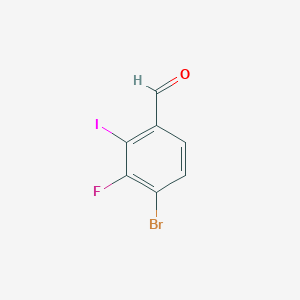
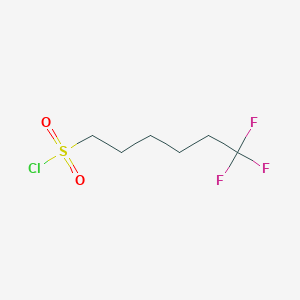
![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)
